trans-Methyl 4-methylpyrrolidine-3-carboxylate hydrochloride
Description
trans-Methyl 4-methylpyrrolidine-3-carboxylate hydrochloride (CAS: 1065065-28-2) is a chiral pyrrolidine derivative with a molecular formula of C₇H₁₄ClNO₂ and a molecular weight of 179.64 g/mol . Structurally, it features a trans-configuration at the 3- and 4-positions of the pyrrolidine ring, a methyl ester group at position 3, and a methyl substituent at position 4. The compound is typically a white crystalline powder with a purity ≥95% and is stored under inert conditions to ensure stability .
This compound serves as a critical intermediate in pharmaceutical synthesis, particularly in the development of bioactive molecules targeting neurological and metabolic disorders. Its pyrrolidine scaffold enables versatile functionalization, while the hydrochloride salt enhances solubility for synthetic applications .
Properties
IUPAC Name |
methyl (3R,4R)-4-methylpyrrolidine-3-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c1-5-3-8-4-6(5)7(9)10-2;/h5-6,8H,3-4H2,1-2H3;1H/t5-,6-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKDDAMQXFDTTPL-GEMLJDPKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCC1C(=O)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CNC[C@@H]1C(=O)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-Methyl 4-methylpyrrolidine-3-carboxylate hydrochloride typically involves the esterification of 4-methylpyrrolidine-3-carboxylic acid with methanol in the presence of a suitable catalyst, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions often include refluxing the reaction mixture and subsequent purification steps such as recrystallization .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade equipment for efficient production .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The secondary amine in the pyrrolidine ring participates in nucleophilic substitution reactions, particularly under basic conditions where the amine is deprotonated.
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Alkylation | Alkyl halides, K₂CO₃, DMF, 60°C, 24 h | N-Alkylated pyrrolidine derivatives | 60-75% | |
| Acylation | Acetyl chloride, Et₃N, DCM, 0°C to RT | N-Acetylpyrrolidine carboxylate derivatives | 85% |
Key Findings :
-
Alkylation with 2-(chloromethyl)pyrimidine in DMF yields analogs with enhanced binding to enzymes like PDE9A .
-
Acylation reactions retain the ester group, enabling further functionalization.
Oxidation Reactions
The pyrrolidine ring undergoes oxidation at the α-carbon relative to the nitrogen atom.
Key Findings :
-
Oxidation with KMnO₄ selectively targets the pyrrolidine ring, forming a lactam (pyrrolidone).
-
CrO₃ oxidizes the ester to a carboxylic acid, useful for further coupling reactions.
Ester Hydrolysis
The methyl ester group is hydrolyzed under acidic or basic conditions to yield carboxylic acids.
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Acidic Hydrolysis | 6 M HCl, reflux, 8 h | 4-Methylpyrrolidine-3-carboxylic acid | 90% | |
| Basic Hydrolysis | NaOH, EtOH/H₂O, RT, 24 h | Sodium carboxylate salt | 95% |
Key Findings :
-
Hydrolysis under acidic conditions proceeds without racemization, retaining the trans configuration .
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The carboxylic acid product serves as a precursor for amide bond formation in drug synthesis .
Coupling Reactions
The ester or hydrolyzed carboxylic acid participates in peptide-like coupling reactions.
Key Findings :
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Coupling with 8-aminoquinoline (8-AQ) generates analogs with improved pharmacokinetic properties .
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Reductive amination introduces aryl or alkyl groups to the nitrogen, modulating bioactivity .
Reduction Reactions
The ester group can be reduced to a primary alcohol.
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Ester Reduction | LiAlH₄, THF, 0°C to RT, 2 h | 3-(Hydroxymethyl)-4-methylpyrrolidine | 75% |
Key Findings :
-
Reduction with LiAlH₄ proceeds quantitatively, yielding alcohols for further alkylation.
Ring Functionalization
Electrophilic aromatic substitution (for aryl-substituted analogs) and C-H activation strategies are employed.
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| C-H Arylation | Pd(OAc)₂, Ag₂CO₃, DMF, 120°C, 24 h | 4-Arylpyrrolidine-3-carboxylate derivatives | 36% |
Key Findings :
Scientific Research Applications
Pharmaceutical Development
One of the primary applications of trans-Methyl 4-methylpyrrolidine-3-carboxylate hydrochloride is in pharmaceutical development . The compound serves as a key intermediate in the synthesis of various pharmaceuticals, particularly analgesics and anti-inflammatory drugs. Its structural properties allow for modifications that enhance the efficacy of pain management therapies .
Table 1: Key Pharmaceutical Applications
Neuroscience Research
In neuroscience, this compound is utilized to study neurotransmitter systems. Researchers have leveraged this compound to gain insights into neurological disorders, exploring its effects on neurotransmitter release and receptor interactions. These studies aim to uncover potential treatment pathways for conditions such as depression and anxiety .
Analytical Chemistry
The compound plays a vital role in analytical chemistry , where it is employed as a standard in chromatographic techniques. This application is crucial for accurately measuring and analyzing complex mixtures in drug formulations, ensuring the quality and consistency of pharmaceutical products .
Material Science
The unique properties of this compound also make it valuable in material science . It is being explored for developing novel materials, including polymers and coatings that enhance product durability and performance across various applications .
Biochemical Studies
In biochemical research, this compound is utilized in enzyme inhibition studies. These investigations allow researchers to explore enzyme functions and develop targeted therapies for metabolic diseases, showcasing its versatility beyond traditional pharmaceutical applications .
Mechanistic Insights and Future Directions
Recent studies have begun to elucidate the mechanisms through which this compound interacts with biological targets, enhancing our understanding of its pharmacological properties. As research continues, there is potential for this compound to serve as a lead structure in drug design, particularly for multi-target therapies addressing complex diseases.
Table 2: Summary of Mechanistic Insights
Mechanism of Action
The mechanism of action of trans-Methyl 4-methylpyrrolidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets . The compound may act by binding to enzymes or receptors, thereby modulating their activity . The exact pathways and targets depend on the specific application and the derivative being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key analogues of trans-methyl 4-methylpyrrolidine-3-carboxylate hydrochloride, highlighting structural variations and functional differences:
Key Comparative Insights
Substituent Effects on Reactivity and Bioactivity
4-Methyl vs. Aromatic Substituents :
The 4-methyl group in the target compound enhances steric stability and influences ring conformation, whereas analogues like trans-methyl 4-(4-bromophenyl)pyrrolidine-3-carboxylate (CAS: L003771) exhibit improved pharmacological activity due to bromophenyl-induced hydrophobic interactions with biological targets .
Stereochemical and Spectral Differences
Trans vs. Cis Configuration :
The trans-configuration in the target compound reduces steric clash between the 3-carboxylate and 4-methyl groups, as evidenced by distinct NMR shifts (e.g., δ 2.20–0.92 ppm for methyl protons in trans-complexes) compared to cis-isomers .Impact of Electron-Withdrawing Groups :
Fluorophenyl or bromophenyl substituents (e.g., CAS: 939758-19-7) induce downfield shifts in $^{13}\text{C}$-NMR spectra due to electron-withdrawing effects, contrasting with the electron-donating methyl group in the target compound .
Research Findings and Trends
Synthetic Methodologies :
The target compound is synthesized via hydrochlorination of pyrrolidine precursors (e.g., using HCl in Et₂O), a method shared with analogues like methyl 3-methylpyrrolidine-3-carboxylate HCl (CAS: 1065065-28-2) .Market and Applications : Analogue demand correlates with therapeutic trends; fluorinated derivatives (e.g., CAS: 939758-19-7) are prioritized in CNS drug discovery, while brominated variants (e.g., CAS: L003771) dominate oncology research .
Biological Activity
trans-Methyl 4-methylpyrrolidine-3-carboxylate hydrochloride is a chemical compound with a unique structure that influences its biological activity. This article explores its synthesis, biological interactions, pharmacological potential, and comparative analysis with related compounds.
Chemical Structure and Synthesis
This compound has the molecular formula and a molecular weight of approximately 165.62 g/mol. The compound features a pyrrolidine ring with a carboxylate group attached to the third carbon atom and a methyl substitution at the fourth position, which contributes to its distinct properties .
The synthesis typically involves multi-step reactions that ensure high purity and yield. The synthetic routes are optimized for efficiency, making the compound readily available for research and pharmaceutical applications.
Pharmacological Properties
Research indicates that this compound exhibits several notable pharmacological properties:
- Cytochrome P450 Inhibition : Interaction studies reveal that this compound does not significantly inhibit major cytochrome P450 enzymes (CYP1A2, CYP2C19, CYP2C9, CYP2D6, CYP3A4). This suggests a favorable profile for use in pharmaceuticals, minimizing the risk of drug-drug interactions.
- Potential Therapeutic Applications : The compound may have applications in treating conditions where modulation of specific biological pathways is beneficial. However, detailed mechanisms of action remain to be fully elucidated.
Comparative Analysis with Related Compounds
A comparative analysis highlights the uniqueness of this compound against similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| trans-Methyl 4-methylpyrrolidine-3-carboxylate HCl | C₇H₁₄ClNO₂ | High solubility; minimal P450 inhibition |
| Methyl pyrrolidine-3-carboxylate hydrochloride | C₆H₁₂ClNO₂ | Lacks methyl substitution at the 4-position |
| trans-Methyl 4-phenylpyrrolidine-3-carboxylate HCl | C₉H₁₃ClNO₂ | Contains a phenyl group which alters biological activity |
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound. Notable findings include:
- In vitro Studies : Laboratory experiments have demonstrated that the compound shows promise in modulating specific cellular pathways without significant cytotoxic effects. Further research is needed to explore its efficacy in vivo.
- Pharmacokinetics : Preliminary pharmacokinetic studies suggest that the compound has favorable absorption characteristics, which could enhance its therapeutic potential.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for trans-Methyl 4-methylpyrrolidine-3-carboxylate hydrochloride, and how can stereochemical purity be ensured?
- Methodology : The synthesis typically involves cyclopropane ring formation or coupling reactions. For example, Heck cross-coupling protocols using palladium catalysts (e.g., Pd(OAc)₂) can introduce aryl groups while retaining stereochemical integrity . Key steps include:
- Use of iodobenzene derivatives to lower reaction temperatures (100°C vs. 125°C for bromobenzene) and reduce reaction times (1 h vs. 28 h) .
- Chiral resolution via crystallization or chromatography to isolate the trans isomer.
Q. Which techniques are recommended for structural elucidation of this compound?
- X-ray Crystallography : SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement. ORTEP-III provides graphical visualization of thermal ellipsoids and stereochemistry .
- Spectroscopy :
- IR : Assign cis/trans conformers via band envelope analysis (e.g., trans-methyl nitrite reference) .
- NMR : - and -NMR to confirm methyl and pyrrolidine ring resonances.
Q. How is purity assessed, and what are common impurities?
- Analytical Methods :
| Technique | Purpose | Reference Standard |
|---|---|---|
| HPLC | Quantify main peak (>91%) | EP/Pharmaceutical guidelines |
| GC-MS | Detect volatile by-products | N/A |
- Common Impurities : Hydrolysis products (e.g., free carboxylic acid) or stereoisomers (cis isomers) .
Advanced Research Questions
Q. How can dynamic stereochemical effects in NMR spectra be resolved for this compound?
- Approach : Variable-temperature NMR (VT-NMR) to slow conformational exchange. For example, pyrrolidine ring puckering can cause signal splitting at low temperatures (−40°C to −80°C). Compare with IR data for cis/trans assignments .
- Case Study : In trans-methyl cyclopropane derivatives, VT-NMR resolved overlapping peaks caused by ring inversion .
Q. What strategies optimize catalytic efficiency in large-scale synthesis while minimizing environmental impact?
- Catalyst Optimization :
- Reduce Pd loading to 0.0163–0.0171 g per gram of product, balancing yield (81–85%) and cost .
- Use green solvents (e.g., ethanol/water mixtures) to replace DMF or THF.
- Data-Driven Design : Life-cycle assessment (LCA) of Heck protocols shows iodobenzene reduces energy use but increases environmental impact due to lower yields .
Q. How are crystallographic data contradictions (e.g., twinning, disorder) addressed during structure refinement?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
